Iododisilane

Semiconductor precursor Vapor pressure ALD delivery

Iododisilane (disilanyl iodide, monoiododisilane, MIDS), with molecular formula H₅ISi₂ and molecular weight 188.1152 g/mol, is an inorganic halidosilane compound featuring a silicon-silicon bond and a single iodine substituent. As a member of the halodisilane class, it is categorized among compounds described in patent literature as potential precursors for silicon-containing thin film deposition, alongside analogs such as monochlorodisilane (MCDS) and monobromodisilane (MBDS).

Molecular Formula C4H11N3O
Molecular Weight 183.07 g/mol
CAS No. 14380-76-8
Cat. No. B227793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIododisilane
CAS14380-76-8
SynonymsIododisilane
Molecular FormulaC4H11N3O
Molecular Weight183.07 g/mol
Structural Identifiers
SMILES[Si][Si]I
InChIInChI=1S/ISi2/c1-3-2
InChIKeyNFCGJSHYYNOKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iododisilane (CAS 14380-76-8): Fundamental Properties and Compound Class Positioning for Semiconductor Precursor Procurement


Iododisilane (disilanyl iodide, monoiododisilane, MIDS), with molecular formula H₅ISi₂ and molecular weight 188.1152 g/mol, is an inorganic halidosilane compound featuring a silicon-silicon bond and a single iodine substituent [1]. As a member of the halodisilane class, it is categorized among compounds described in patent literature as potential precursors for silicon-containing thin film deposition, alongside analogs such as monochlorodisilane (MCDS) and monobromodisilane (MBDS) [2]. The compound exists as a colorless liquid that fumes strongly in air with spontaneously flammable vapors [3].

Why Iododisilane (MIDS) Cannot Be Simply Substituted with Other Halodisilane or Monosilane Precursors


In thin film deposition applications such as atomic layer deposition (ALD), precursor selection is critically governed by the molecule's volatility, thermal stability window, surface reactivity, and the chemical nature of the leaving group, all of which directly impact film composition, conformality, and impurity profiles [1]. Within the halodisilane family (monochloro-, monobromo-, and monoiododisilane), the halogen substituent dictates the Si-X bond dissociation energy and the resultant byproduct chemistry; substituting MIDS with MCDS or MBDS would alter the deposition mechanism and the halogen contamination risk in the final film. Furthermore, patent literature distinguishes iodine-containing silicon precursors as a distinct class capable of enabling thermal deposition processes that mitigate etching damage associated with hydrogen-containing plasmas [2]. These compound-specific reactivity and byproduct profiles preclude generic in-class substitution without requalification of the entire deposition process.

Iododisilane (MIDS) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Molecular Weight and Volatility Differentiation: Iododisilane (MIDS) vs. Diiodosilane (DIS) Precursor Delivery Considerations

Iododisilane (MIDS, H₅ISi₂) possesses a molecular weight of 188.1152 g/mol, which is approximately 34% lower than that of the commercially established ALD precursor diiodosilane (DIS, SiH₂I₂, MW = 283.91 g/mol). This substantial difference in molecular weight, combined with the presence of a reactive Si-Si bond in MIDS versus a single silicon center in DIS, is expected to translate into markedly different vapor pressure characteristics and surface adsorption kinetics [1]. While direct vapor pressure data for MIDS is not publicly available in primary literature, the reduced molecular weight and the Si-Si bond polarization effect observed in analogous disilane ALD precursors (e.g., TADS) suggest that MIDS may exhibit higher volatility and enhanced low-temperature surface reactivity compared to monosilane-based iodosilanes [2].

Semiconductor precursor Vapor pressure ALD delivery

Halogen Leaving Group Differentiation: Iodine vs. Chlorine/Bromine in Halodisilane Precursors

Patent literature explicitly identifies monoiododisilane (MIDS) as a distinct precursor compound within a class that includes monochlorodisilane (MCDS) and monobromodisilane (MBDS) [1]. The choice of halogen (Cl vs. Br vs. I) directly affects the Si-X bond dissociation energy, with Si-I being the weakest bond, and the chemical nature of the etch byproduct (HCl vs. HBr vs. HI) generated during film deposition. Furthermore, patent documents describe iodine-containing silicon precursors as enabling thermal deposition processes that 'further reduce etching due to free hydrogen present in the ammonia plasma used to make silicon nitride films' [2]. This functional advantage is specific to the iodine substituent and is not replicated by chlorine- or bromine-containing analogs.

Halodisilane Leaving group Thin film purity

Molecular Architecture Differentiation: Si-Si Bond Reactivity Advantage Over Monosilane-Based Iodide Precursors

Iododisilane contains a silicon-silicon (Si-Si) bond that is absent in monosilane-based iodide precursors such as diiodosilane (SiH₂I₂). Research on analogous disilane ALD precursors has demonstrated that 'the additional Si-Si bond...is expected to enhance the reactivity of the molecule due to the polarization of the bond' [1]. In comparative ALD studies of aminosilane precursors, the disilane derivative TADS (tris(dimethylamino)disilane) exhibited 'higher or at least comparable GPC [growth per cycle] in comparison with other aminosilane precursors' and demonstrated a wide ALD temperature window of 115–390°C [1]. This class-level behavior suggests that the Si-Si bond in MIDS may confer enhanced low-temperature surface reactivity relative to monosilane-based iodosilanes, though direct quantitative ALD data for MIDS remains unpublished in peer-reviewed literature.

Disilane reactivity Si-Si bond Low-temperature ALD

Iododisilane (MIDS) Procurement Scenarios: Where Evidence Supports Prioritized Evaluation


Low-Thermal-Budget Silicon Nitride Encapsulation for Chalcogenide Memory Devices

Patent disclosures identify iodine-containing silicon precursors as enabling thermal deposition of silicon nitride encapsulation layers over chalcogenide memory materials, with the specific advantage of reducing plasma-induced etching damage [1]. MIDS, as a monoiododisilane, combines the plasma-damage mitigation associated with iodine leaving groups with the potential for enhanced low-temperature reactivity conferred by its Si-Si bond architecture. For process engineers developing phase-change memory (PCM) or resistive RAM (ReRAM) encapsulation schemes where thermal budgets are constrained and substrate sensitivity precludes aggressive plasma exposure, MIDS represents a candidate precursor for evaluation based on its compound class positioning.

Conformal Silicon Dioxide or Silicon Nitride ALD Requiring Alternative Halogen Chemistry

The ALD precursor market is dominated by chloride-based precursors (e.g., SiCl₄, DCS) and emerging iodide-based precursors (e.g., diiodosilane for SiO₂ and SiNx ALD [2]). MIDS offers a third pathway: the Si-Si bond architecture of a disilane combined with iodine leaving-group chemistry. For R&D groups seeking to engineer film properties (density, impurity profiles, wet etch resistance) through precursor chemistry variation, MIDS provides a structurally distinct alternative to both monosilane iodosilanes and chloro-disilanes. Procurement for research-scale evaluation may be justified where halogen-specific or Si-Si bond-specific effects on film nucleation and growth are being systematically investigated.

Halodisilane Comparative Studies for Next-Generation Precursor Down-Selection

Patent literature groups MIDS alongside MCDS and MBDS as halodisilane precursor candidates for silicon-containing film deposition [3]. Organizations conducting systematic precursor down-selection for advanced node semiconductor manufacturing may procure MIDS as part of a comparative matrix evaluating the impact of halogen identity (Cl vs. Br vs. I) on deposition rate, film conformality, and residual halogen contamination. Given the established commercial adoption of diiodosilane (DIS) for PEALD silicon nitride [4], the disilane analog MIDS warrants evaluation to determine whether the Si-Si bond offers step-coverage or throughput advantages relative to the monosilane benchmark.

Fundamental Surface Chemistry Studies of Iododisilane Reactivity

The foundational 1960 study by Ward and MacDiarmid established the preparative chemistry of disilanyl iodide [5], yet its surface reaction mechanisms remain largely uncharacterized relative to commercially deployed ALD precursors. Academic and industrial research groups investigating the fundamental reactivity of Si-Si bonds on hydroxylated oxide surfaces or hydrogen-terminated silicon may procure MIDS to benchmark its adsorption kinetics and decomposition pathways against more extensively studied halodisilanes. Such studies directly inform rational precursor design and process window definition for future deposition applications.

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